4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine
CAS No.:
Cat. No.: VC13722702
Molecular Formula: C21H24N6
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
![4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine -](/images/structure/VC13722702.png)
Specification
Molecular Formula | C21H24N6 |
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Molecular Weight | 360.5 g/mol |
IUPAC Name | 4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine |
Standard InChI | InChI=1S/C21H24N6/c1-27(2)17-6-4-16(5-7-17)24-21-18-13-15(22)3-8-19(18)25-20(26-21)14-9-11-23-12-10-14/h4-7,9-12,15H,3,8,13,22H2,1-2H3,(H,24,25,26) |
Standard InChI Key | CKXSRLUXTFDZCF-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2CC(CC3)N)C4=CC=NC=C4 |
Canonical SMILES | CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2CC(CC3)N)C4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
ARN-21934 features a bicyclic 5,6,7,8-tetrahydroquinazoline scaffold, a partially hydrogenated quinazoline system, with substituents at positions 2, 4, and 6. The 2-position is occupied by a pyridin-4-yl group, while the 4- and 6-positions bear amino groups linked to a 4-(dimethylamino)phenyl moiety and the tetrahydroquinazoline core, respectively . The molecule’s planar aromatic regions (pyridine and dimethylamino phenyl groups) contrast with its nonplanar saturated ring system, creating a hybrid topology that may influence its binding interactions with biological targets.
The IUPAC name, 4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine, systematically describes its substitution pattern. Its SMILES notation, CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2CC(CC3)N)C4=CC=NC=C4, encodes the connectivity of the 21-carbon, 24-hydrogen, and 6-nitrogen atoms .
Physicochemical Properties
ARN-21934 has a molecular weight of 360.5 g/mol and a calculated LogP of 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Key properties include:
Property | Value |
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Molecular Formula | C<sub>21</sub>H<sub>24</sub>N<sub>6</sub> |
Exact Mass | 360.2048 Da |
Topological Polar SA | 83.9 Ų |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
The dimethylamino group at the para position of the aniline ring enhances solubility in polar aprotic solvents, while the pyridine moiety contributes to π-stacking interactions .
Synthesis and Structural Optimization
Synthetic Pathways
While no explicit synthesis protocol for ARN-21934 is published, analogous tetrahydroquinazoline derivatives follow multistep routes involving:
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Cyclocondensation: Formation of the tetrahydroquinazoline core via reaction between cyclohexane-1,3-dione and guanidine derivatives .
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Chlorination: Treatment with POCl<sub>3</sub> to introduce reactive chlorine atoms at positions 2 and 4 .
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Buchwald-Hartwig Amination: Coupling of 4-(dimethylamino)aniline to the chlorinated intermediate under palladium catalysis .
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Suzuki-Miyaura Cross-Coupling: Introduction of the pyridin-4-yl group using pyridine-4-boronic acid .
A hypothetical synthesis for ARN-21934 could proceed as follows:
Step | Reaction Type | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Cyclocondensation | Cyclohexane-1,3-dione, guanidine | Tetrahydroquinazoline-dione |
2 | Chlorination | POCl<sub>3</sub>, reflux | Dichloro intermediate |
3 | Amination (Position 4) | 4-(Dimethylamino)aniline, Pd(dba)<sub>2</sub> | Monoaminochloro derivative |
4 | Cross-Coupling (Position 2) | Pyridine-4-boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | ARN-21934 |
Structural Analogs and SAR Insights
Comparative studies on related compounds reveal critical structure-activity relationships (SAR):
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Pyridine Substitution: Analog 1 (IC<sub>50</sub> = 160 μM against topoIIα) shows that 4-pyridyl groups enhance DNA intercalation compared to phenyl substituents .
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Amino Group Positioning: 6-Amino groups in tetrahydroquinazolines improve water solubility without compromising target affinity .
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Dimethylamino Phenyl: The para-dimethylamino group in ARN-21934 may mimic adenosine’s exocyclic amine in kinase binding pockets, suggesting potential kinase inhibitory activity .
Pharmacological Profile and Mechanism
Putative Targets
While direct target data for ARN-21934 is unavailable, structurally similar tetrahydroquinazolines exhibit:
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Topoisomerase IIα Inhibition: Compound 1 (IC<sub>50</sub> = 160 μM) intercalates DNA and stabilizes topoIIα-DNA cleavage complexes, impairing DNA replication .
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Kinase Modulation: The dimethylamino phenyl group resembles ATP-competitive kinase inhibitors, implying potential activity against CDK or MAPK families .
Pharmacokinetics and ADMET
Absorption and Distribution
The compound’s moderate LogP (3.2) suggests favorable intestinal absorption and CNS penetration. The tetrahydroquinazoline core may reduce P-glycoprotein efflux compared to fully aromatic analogs .
Metabolism and Excretion
Predicted cytochrome P450 interactions include:
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CYP3A4 Substrate: N-demethylation of the dimethylamino group likely generates primary and secondary amines .
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CYP2D6 Inhibition: The pyridine moiety could act as a heme ligand, potentially inhibiting this enzyme at micromolar concentrations .
Future Directions and Challenges
Target Deconvolution
High-throughput screening against kinase and topoisomerase panels is needed to identify ARN-21934’s primary targets. Proteomic profiling using affinity-based pull-down assays could clarify its mechanism.
Toxicity Optimization
Structural modifications to mitigate potential off-target effects:
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Dimethylamino Group Replacement: Switching to morpholine or piperazine may reduce CYP2D6 inhibition while maintaining solubility.
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Saturation Adjustment: Fully saturated quinazoline (decahydroquinazoline) might enhance metabolic stability.
Formulation Strategies
Given its low aqueous solubility (predicted 12 μg/mL), nanocarrier systems (e.g., liposomes, polymeric nanoparticles) could improve bioavailability for in vivo studies.
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